

identifying and eliminating sources of adipate background contamination in a laboratory

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Compound of Interest

Compound Name: Adipate

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Technical Support Center: Adipate Contamination

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and eliminate sources of **adipate** background contamination in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are **adipates** and why are they a background contamination concern?

Adipates, such as Di(2-ethylhexyl) **adipate** (DEHA), are a class of chemical compounds primarily used as plasticizers.^[1] These substances are added to polymers, like polyvinyl chloride (PVC), to increase their flexibility and durability.^{[1][2]} **Adipates** are not chemically bound to the plastic polymer matrix; they exist in a "free form" within the material.^{[1][3]} This makes them highly susceptible to leaching or extracting out of the plastic when they come into contact with solvents, heat, or even during storage.^{[1][3][4]} Because of their prevalence in lab consumables and equipment, they can easily contaminate samples, leading to interfering peaks in analytical methods like GC/MS and LC/MS, which can obscure or mimic the signals of analytes of interest.^{[5][6]}

Q2: What are the most common sources of **adipate** contamination in a laboratory?

Adipate contamination can originate from a wide array of sources within the laboratory environment. It is crucial to systematically investigate each potential source to effectively eliminate the background signal. Common culprits include:

- **Solvents:** Even high-purity solvents can contain trace levels of **adipates**. Methylene chloride, ethyl acetate, and acetone are common solvents to check.[\[1\]](#)
- **Plastic Consumables:** Many laboratory products are made from plastics containing **adipates**. Significant leaching has been observed from items such as pipette tips, syringe filters, plastic syringes, and sample vials.[\[7\]](#)[\[8\]](#)
- **Water Purification Systems:** Deionized (DI) water systems can be a source of contamination. Plastic storage tanks, tubing, and even the filters used in ultrapure water systems can leach **adipates** and phthalates into the water.[\[1\]](#)
- **Glassware:** While glass itself is not a source, improper cleaning or storage can lead to contamination. Some finishing solutions used by glassware manufacturers can contain plasticizers that leach into solvents.[\[1\]](#) Storing glassware with plastic caps or covering openings with Parafilm® can also introduce contaminants.[\[7\]](#)
- **Reagents and Other Consumables:** Reagents like sodium sulfate, used for drying extracts, and the filter paper used with them should be checked.[\[1\]](#) Solvent stones (frits) used in HPLC and extraction systems are also known to leach **adipates** over time.[\[1\]](#)
- **General Laboratory Environment:** **Adipates** are present in many everyday items, including flooring materials, paints, adhesives, and cables.[\[1\]](#) Dust particles in the air can carry these compounds and settle into samples or on equipment.[\[9\]](#) Personal care products like lotions can also be a source.[\[9\]](#)

Q3: How can I test my labware and reagents for **adipate** contamination?

The fundamental approach is to perform a "blank" analysis. This involves using a clean, verified solvent to extract potential contaminants from the item in question and then analyzing the solvent.

- **For Solvents:** Concentrate a large volume of the solvent (e.g., 100 mL) down to a small volume (e.g., 1 mL) and analyze the residue.[\[1\]](#)

- For Consumables (e.g., pipette tips, vials): Place the item in a clean glass vial, add a known volume of a high-purity solvent that has been tested and confirmed to be clean, agitate or sonicate for a period (e.g., 30 minutes), and then analyze the solvent for leached **adipates**.
[10]
- For Water: Perform a liquid-liquid extraction of a large volume of the DI water (e.g., 1 L) using a high-purity solvent like methylene chloride. Dry, concentrate, and analyze the extract.
[1]

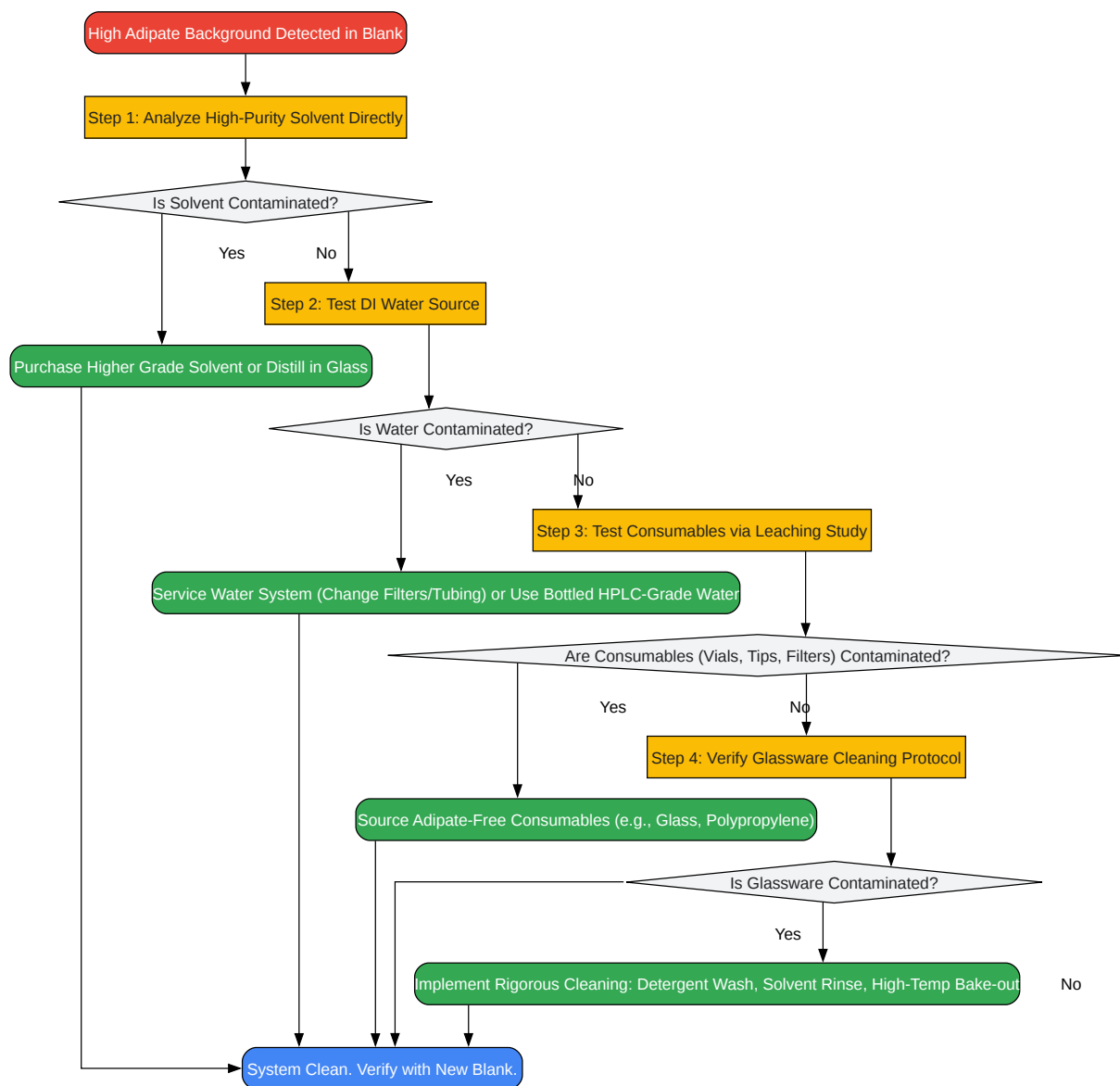
Q4: What is an acceptable level of **adipate** background?

The acceptable level of contamination is highly dependent on the specific application and the required sensitivity of the analytical method. For ultra-trace level environmental analysis, such as EPA semi-volatile drinking water methods, the required detection limits can be extremely low (e.g., below 0.1-0.2 µg/L). [11] For these applications, even minor background contamination can render the data unusable. [1] It is essential to establish a baseline for your blank samples and determine if the background level interferes with the quantification of your target analytes.

Troubleshooting Guide: Identifying and Eliminating Adipate Contamination

If you are observing persistent **adipate** background in your analytical blanks, follow this systematic approach to isolate and remediate the source.

Adipate Contamination Troubleshooting Workflow



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Caption: Systematic workflow for troubleshooting high **adipate** background.

Data Summary: Potential Contamination Sources and Solutions

Potential Source	How to Investigate	Recommended Action(s)
Solvents	Evaporate a large volume (e.g., 100 mL) of solvent to 1 mL and analyze the concentrate via GC/MS or LC/MS. ^[1]	Purchase a higher purity grade of solvent. If necessary, distill the solvent in an all-glass apparatus before use.
Deionized (DI) Water	Perform a liquid-liquid extraction on 1 L of DI water with clean methylene chloride, concentrate the extract, and analyze. ^[1]	Service the water purification system, paying attention to plastic tanks and tubing. ^[1] For critical applications, use commercially available, bottled HPLC-grade water.
Plastic Consumables	Incubate the item (pipette tips, filter, vial, etc.) in a clean solvent. Analyze the solvent for leached adipates. ^{[7][10]}	Switch to glass or polypropylene alternatives where possible. ^[7] Source certified "adipate-free" or "low-extractable" consumables. Always test a new lot of consumables before use.
Glassware	Rinse scrupulously clean glassware with a high-purity solvent and analyze the rinsate. Check both new and in-use glassware.	Wash with a laboratory-grade, phosphate-free detergent, rinse thoroughly with tap and DI water, then solvent-rinse. Bake glassware at 400 °C to volatilize contaminants. ^[1]
Reagents (e.g., Sodium Sulfate)	Extract a sample of the reagent with a clean solvent and analyze the extract.	Bake the reagent at 400 °C to remove volatile organic contaminants. ^[1] Test the baked reagent to confirm cleanliness.
Solvent Inlet Filters (Frits)	Remove the filter from the solvent line, rinse it thoroughly with clean solvent, and analyze the rinsate.	If rinsing does not solve the issue, replace the filter with a new one. For some systems, removing the filter may be an

option if solvents are pre-filtered and clean.[\[1\]](#)

Laboratory Air / Dust	Place a clean glass petri dish with a small amount of solvent in the work area for a period, then analyze the solvent.	Maintain a clean and dust-free work area. Keep samples covered whenever possible. [9]
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Key Experimental Protocols

Protocol 1: Solvent Purity Test

- In a fume hood, carefully measure 100 mL of the solvent to be tested into a scrupulously clean glass beaker or evaporation dish.
- Under a gentle stream of high-purity nitrogen, evaporate the solvent down to a final volume of approximately 1 mL.
- Transfer the final concentrated extract into a GC or LC vial.
- Analyze the extract for **adipate** contaminants using your established analytical method.[\[1\]](#)
- If a measurable amount of **adipate** is detected, the solvent is not suitable for trace analysis and a higher grade should be sourced.[\[1\]](#)

Protocol 2: Leaching Test for Laboratory Consumables

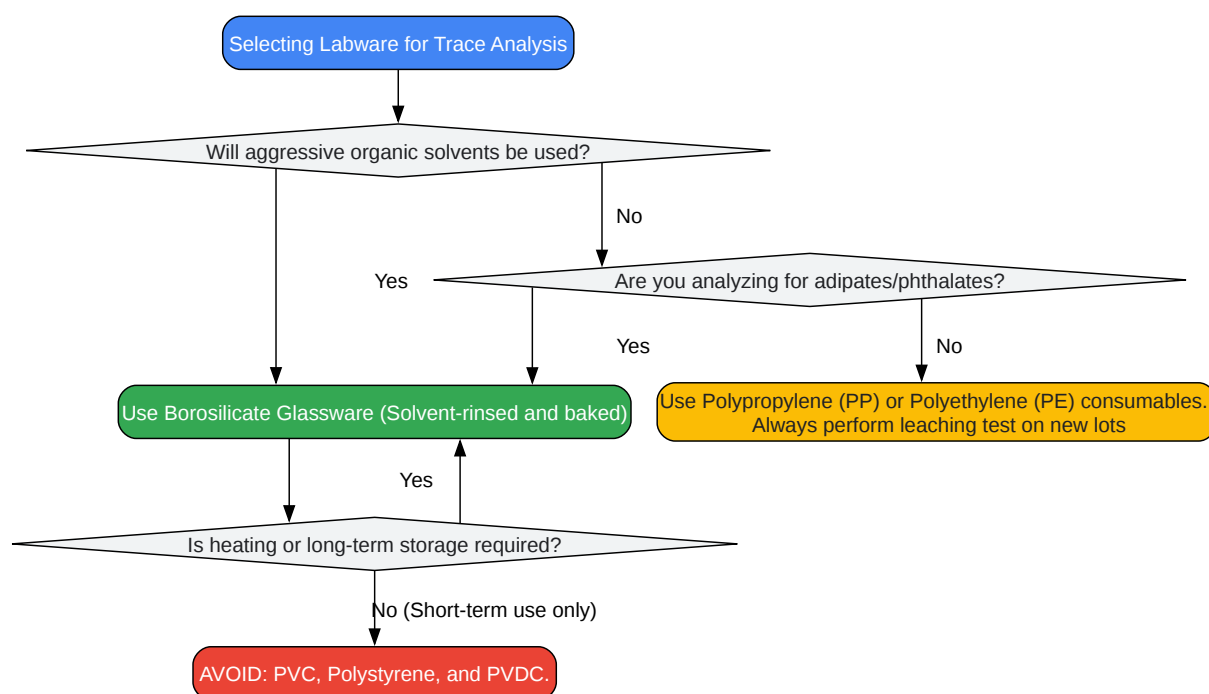
- Place a known quantity of the consumable to be tested (e.g., 10 pipette tips, 1 syringe filter) into a clean glass vial with a PTFE-lined cap.
- Add a measured volume (e.g., 5 mL) of a solvent you have previously confirmed to be free of **adipates** (see Protocol 1).
- Seal the vial and agitate or sonicate for 30-60 minutes at room temperature.
- Carefully remove the solvent from the vial, avoiding contact with the tested item, and transfer it to a clean analysis vial.

- Analyze the solvent for leached **adipates**. A significant increase in **adipate** concentration compared to a solvent blank indicates the consumable is a source of contamination.[\[7\]](#)[\[10\]](#)

Protocol 3: Glassware Cleaning for Trace Analysis

- Initial Wash: Scrub glassware thoroughly with a laboratory-grade, phosphate-free detergent and hot water.[\[10\]](#)
- Tap Water Rinse: Rinse the glassware a minimum of six times with tap water to remove all detergent residue.[\[10\]](#)
- DI Water Rinse: Rinse the glassware three to five times with deionized water.
- Solvent Rinse: Rinse the glassware three times with a high-purity solvent (e.g., acetone or methanol).
- Baking: Place the glassware in an oven at 400 °C for at least 1 hour to volatilize any remaining organic contaminants.[\[1\]](#) Allow to cool completely in a clean environment before use. Do not cover with plastic film while cooling.

Labware Selection Guide



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Caption: Decision tree for selecting **adipate**-free labware.

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